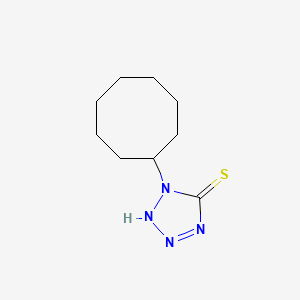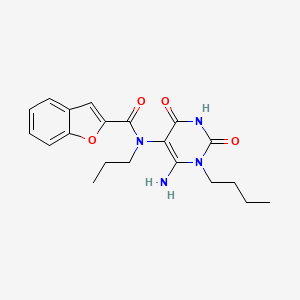![molecular formula C18H25N5O2 B7636439 1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea](/img/structure/B7636439.png)
1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as MMPU and is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC). MMPU has been studied extensively for its potential therapeutic applications in various diseases.
Wirkmechanismus
MMPU works by inhibiting the enzyme 1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea, which is responsible for producing cyclic guanosine monophosphate (cGMP) in response to NO signaling. By inhibiting this compound, MMPU reduces the production of cGMP, leading to vasodilation and increased blood flow. MMPU also has anti-inflammatory effects and can reduce oxidative stress.
Biochemical and Physiological Effects:
MMPU has been shown to increase NO signaling and reduce oxidative stress, leading to improved cardiovascular function. It also has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. MMPU has been shown to have minimal toxicity in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
MMPU is a potent and selective inhibitor of 1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea, making it a valuable tool for studying the physiological effects of NO signaling. It has been shown to have minimal toxicity in animal studies, making it a safe choice for lab experiments. However, MMPU is not suitable for use in human studies due to its potential toxicity and lack of clinical data.
Zukünftige Richtungen
There are several future directions for research on MMPU. One area of interest is its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Another area of interest is its potential use in the treatment of pulmonary hypertension and heart failure, as it has been shown to improve cardiovascular function. Further studies are needed to fully understand the therapeutic potential of MMPU and its mechanisms of action.
Synthesemethoden
MMPU can be synthesized by reacting 4-methylphenylhydrazine with ethyl acetoacetate to form 5-methyl-1-(4-methylphenyl)pyrazole. This intermediate product can then be reacted with 2-(4-morpholinyl)ethylamine and isocyanate to form MMPU.
Wissenschaftliche Forschungsanwendungen
MMPU has been studied for its potential therapeutic applications in various diseases such as pulmonary hypertension, heart failure, and erectile dysfunction. It has been shown to improve cardiovascular function by increasing nitric oxide (NO) signaling through 1-[5-Methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea activation. MMPU has also been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]-3-(2-morpholin-4-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-14-3-5-16(6-4-14)23-15(2)13-17(21-23)20-18(24)19-7-8-22-9-11-25-12-10-22/h3-6,13H,7-12H2,1-2H3,(H2,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJZJABISJQIBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)NC(=O)NCCN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)
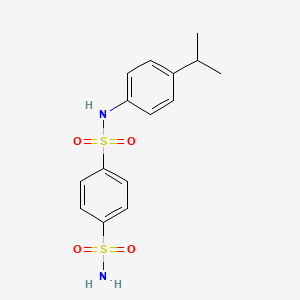
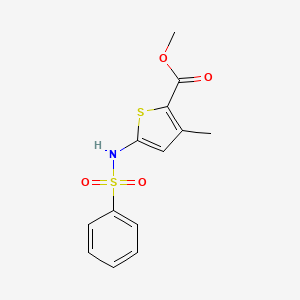
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7636373.png)

![3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]benzenesulfonamide](/img/structure/B7636400.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B7636408.png)
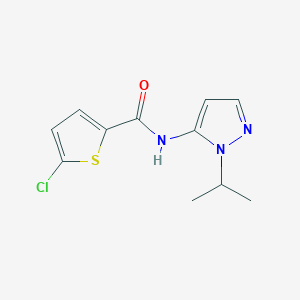
![N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]cyclobutanecarboxamide](/img/structure/B7636420.png)
![N-[4-[(E)-[9-oxo-6-(trifluoromethyl)-1,2-dihydropyrrolo[2,1-b]quinazolin-3-ylidene]methyl]phenyl]acetamide](/img/structure/B7636429.png)
![3-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-pentylpropanamide](/img/structure/B7636443.png)
![N-[2-(dimethylamino)ethyl]-N-[2-(3-pyridyl)-4-quinazolinyl]amine](/img/structure/B7636453.png)
